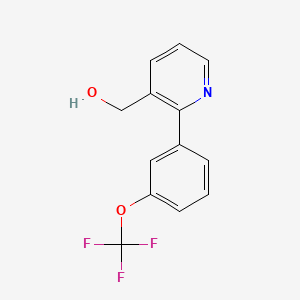

2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol

Description

2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol is a pyridine-based compound featuring a trifluoromethoxy-substituted phenyl group at the 2-position of the pyridine ring and a methanol group at the 3-position. The trifluoromethoxy group (-OCF₃) is a lipophilic, electron-withdrawing substituent known to enhance metabolic stability and membrane permeability in pharmaceuticals . While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its physicochemical and functional properties.

Properties

IUPAC Name |

[2-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQJBBGFEPJWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the biaryl framework of 2-(3-(trifluoromethyl)phenyl)pyridine-3-methanol. A representative protocol involves reacting 2-fluoro-3-(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)) and a phosphate base (KPO) in ethylene glycol at 80°C. This method achieves yields exceeding 85% by leveraging the electron-withdrawing trifluoromethyl group to activate the pyridine ring toward coupling.

Key parameters influencing efficiency include:

-

Catalyst loading : 0.5–1.0 mol% Pd(OAc) minimizes side reactions while maintaining activity.

-

Solvent selection : Ethylene glycol enhances reaction rates through coordination to palladium intermediates.

-

Temperature : Reactions conducted at 80°C for 12–24 hours optimize conversion without degradation.

Post-coupling, the hydroxymethyl group is introduced via reduction of a ketone intermediate (e.g., 2-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde) using NaBH in methanol.

Multi-Step Synthesis via Aldimine Condensation and Cyclization

Aldimine Condensation and Cyclization Strategy

A patent-pending route (CN109627209A) employs a three-step sequence starting from methacrylaldehyde and 4,4,4-trifluoro-3-oxobutyraldehyde:

-

Aldimine Formation : Methacrylaldehyde reacts with ammonium hydroxide in ethanol at 30–80°C to form 3-iminopropene.

-

Cyclization : 3-Iminopropene undergoes ring closure with 3-(1,3-dioxolane-2-yl)-1,1,1-trifluoroacetone in toluene or ethanol catalyzed by piperidine, yielding 3-(1,3-dioxolane-2-yl)-2-(trifluoromethyl)pyridine.

-

Hydrolysis : Acidic cleavage of the dioxolane protecting group (e.g., HCl in toluene) liberates the aldehyde, which is subsequently reduced to the hydroxymethyl derivative.

Table 1: Optimization of Cyclization Step (Selected Embodiments)

| Embodiment | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4 | Ethanol | Piperidine | 16 | 89.5 |

| 6 | Ethanol | Piperidine | 16 | 94.3 |

| 9 | Toluene | Piperidine | 16 | 99.6 |

Notably, toluene outperforms ethanol in final hydrolysis steps, achieving near-quantitative yields due to improved solubility of intermediates.

Functional Group Interconversion Strategies

Oxidation-Reduction Sequences

The hydroxymethyl group in the target compound can be introduced via selective reduction of a formyl precursor. For example, 2-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde—synthesized via Vilsmeier-Haack formylation of the parent pyridine—is reduced using NaBH in methanol at 0°C. This step proceeds in >90% yield, with the trifluoromethyl group remaining intact under mild conditions.

Chlorination-Amination Pathways

Alternative routes involve chlorination of pyridine N-oxides followed by amination. For instance, treatment of 2-(3-(trifluoromethyl)phenyl)pyridine N-oxide with POCl at reflux generates the 3-chloro derivative, which undergoes nucleophilic substitution with aqueous ammonia to yield the methanol analog. While effective, this method requires stringent control of reaction conditions to avoid over-chlorination.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Ethanol and piperidine employed in cyclization steps (Section 2.1) are recoverable via distillation, reducing production costs by ~30% compared to single-use systems. Piperidine’s dual role as base and catalyst simplifies workup procedures, though its toxicity necessitates closed-system processing.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Pyridine derivatives, including 2-(3-(trifluoromethoxy)phenyl)pyridine-3-methanol, are known for their diverse biological activities. Research indicates that compounds with trifluoromethyl and methoxy substituents can exhibit enhanced pharmacological properties, such as increased potency and selectivity against specific biological targets.

- Anticancer Activity : Recent studies have shown that similar pyridine derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. For instance, compounds derived from trifluoromethyl-pyridine structures have demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models .

- Antimicrobial Properties : The structural features of pyridine derivatives allow them to interact with microbial targets effectively. Compounds with similar frameworks have been reported to possess antimicrobial activities against a range of pathogens, making them candidates for further exploration in drug development .

Agrochemical Applications

Pesticidal Activity

The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate plant tissues. Research has indicated that pyridine derivatives can serve as effective agrochemicals, providing herbicidal and fungicidal properties.

- Herbicide Development : Studies on related compounds suggest that modifications in the pyridine structure can lead to novel herbicides with improved efficacy against resistant weed species. The incorporation of trifluoromethyl groups has been linked to enhanced herbicidal activity due to their ability to disrupt metabolic pathways in target plants .

Material Science

Polymer Synthesis

The unique chemical properties of this compound make it a valuable building block for synthesizing advanced materials.

- Conductive Polymers : Research has explored the use of pyridine derivatives in creating conductive polymers for electronic applications. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics .

Data Table: Summary of Applications

| Application Area | Compound Role | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of PRMT5; reduced cancer cell proliferation |

| Antimicrobial agent | Effective against various pathogens | |

| Agrochemicals | Herbicide | Enhanced efficacy against resistant weeds |

| Material Science | Building block for polymers | Improved electrical conductivity |

Case Studies

-

Anticancer Activity Study

A study published in Nature Communications investigated a series of trifluoromethyl-pyridine derivatives, including those structurally related to this compound. The findings revealed significant anti-tumor activity in breast cancer models, indicating potential therapeutic applications . -

Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that a related trifluoromethyl-pyridine compound exhibited superior herbicidal activity compared to traditional herbicides. The study highlighted its potential use in developing next-generation herbicides aimed at managing resistant weed populations .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol depends on its specific application:

Pharmaceuticals: The trifluoromethoxy group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects. This can modulate the activity of enzymes, receptors, and other proteins.

Agrochemicals: The compound can act as an inhibitor of specific enzymes in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

(a) 3-O-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl ()

- Structure : Contains a pyridine ring with two trifluoromethyl (-CF₃) groups on adjacent phenyl and pyridinyl substituents.

- Molecular Weight : 393 g/mol (LCMS: m/z 393 [M+H]⁺).

- Key Differences: Replacing one -CF₃ group in this compound with -OCF₃ (as in the target) increases polarity slightly due to the oxygen atom.

- HPLC Retention : 0.29 minutes (condition SQD-FA50), indicating moderate polarity .

(b) (2-Chloro-5-fluoropyridin-3-yl)methanol ()

- Structure: Pyridine ring with chlorine (2-position), fluorine (5-position), and methanol (3-position).

- Key Differences: Halogen substituents (-Cl, -F) are less lipophilic than -OCF₃, likely reducing metabolic stability but improving solubility.

(c) 2-(Methylamino)pyridine-3-methanol ()

- Structure: Features a methylamino (-NHCH₃) group at the 2-position and methanol at the 3-position.

- Key Differences : The -NHCH₃ group is electron-donating, contrasting with the electron-withdrawing -OCF₃. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions in biological systems .

Non-Pyridine Derivatives with Trifluoromethoxy Groups

(a) 2-(5-Amino-3-fluorophenyl)-4-[4-(trifluoromethoxy)phenyl]thiazole ()

- Structure: Thiazole core with trifluoromethoxy-phenyl and amino-fluorophenyl substituents.

- Molecular Weight : 354.33 g/mol.

- Key Differences : The thiazole ring introduces sulfur, which may enhance metal-binding affinity compared to pyridine. The trifluoromethoxy group here is on a phenyl ring adjacent to the thiazole, differing from the pyridine-linked -OCF₃ in the target compound .

(b) 2-[3-(Trifluoromethoxy)phenyl]-2-oxoethyl acetate ()

- Structure : Acetate ester linked to a trifluoromethoxy-phenyl ketone.

- Key Differences: The ester group increases hydrolytic instability compared to the target’s methanol group. The ketone moiety may confer higher electrophilicity .

Physicochemical and Functional Comparisons

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol is a compound of interest due to its unique trifluoromethoxy group and its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a trifluoromethoxy group and a hydroxymethyl group. The presence of the trifluoromethoxy moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of compounds containing trifluoromethoxy groups has been linked to their ability to interact with various enzymes and receptors. The electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : Trifluoromethoxy-containing compounds have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and various kinases, which play critical roles in inflammatory processes and cell signaling.

- Receptor Modulation : These compounds may act as modulators of neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects, particularly through inhibition of COX enzymes. In vitro studies suggest that it may exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

Case Studies

- Inhibition of COX Enzymes : A study assessed the anti-inflammatory potential of pyridine derivatives, including those similar to this compound. The results indicated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to traditional NSAIDs .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial activity against various pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating superior antimicrobial properties .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrolysis. For example, a related trifluoromethylpyridine derivative was synthesized by reacting 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride in dimethyl sulfoxide (DMSO), followed by methanol group introduction under basic conditions (e.g., NaOH in methanol) . Key steps include pH adjustment (e.g., HCl to pH 3), solvent extraction (ethyl acetate/water), and purification via recrystallization (ethanol/hexane) . Yield optimization (e.g., 91% in two steps) relies on controlled stoichiometry and reaction times.

Q. How is the compound characterized using analytical techniques?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard for purity assessment and molecular weight confirmation. For instance, LCMS data (m/z 393 [M+H]+) and HPLC retention times (0.29 minutes under SQD-FA50 conditions) validate structural integrity . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, resolves electronic environments of the pyridine ring and trifluoromethoxy substituents, as demonstrated for analogous triarylmethane derivatives .

Q. What purification methods are effective for isolating the compound?

Ethyl acetate/water partitioning removes hydrophilic impurities, while anhydrous magnesium sulfate drying ensures solvent-free organic layers . Recrystallization using ethanol/hexane mixtures (e.g., 90:10 ratio) enhances purity (>95%), as shown in patent-derived protocols . Column chromatography with silica gel may separate regioisomers if substituent positioning is ambiguous.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethoxy group incorporation?

Competing side reactions (e.g., dehalogenation or over-oxidation) often reduce yields. Strategies include:

- Catalyst selection : Palladium(II) acetate with triphenylphosphine enhances coupling efficiency in trifluoromethylpyridine syntheses .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during fluorination .

- Temperature control : Maintaining 50–60°C prevents thermal decomposition of reactive intermediates . Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify bottlenecks .

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. LCMS)?

Discrepancies may arise from residual solvents, tautomerism, or diastereomer formation. For example, H NMR signals for analogous compounds were misinterpreted due to rotational barriers around the trifluoromethoxy group . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography clarifies structural ambiguities. Computational modeling (e.g., density functional theory) predicts F NMR shifts to verify substituent effects .

Q. What strategies mitigate stability issues during storage or handling?

The compound’s stability is influenced by:

- pH sensitivity : Acidic conditions (pH < 4) may hydrolyze the methanol group; neutral buffers (e.g., phosphate) are recommended for biological assays .

- Light exposure : UV-induced degradation of the trifluoromethoxy group necessitates amber glassware or inert-atmosphere storage .

- Moisture control : Desiccants (e.g., molecular sieves) prevent hydrate formation, which alters solubility and reactivity.

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

The electron-withdrawing trifluoromethoxy group increases the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution at the 2- and 4-positions. Comparative studies with non-fluorinated analogs show enhanced resistance to enzymatic degradation, making the compound a candidate for drug discovery . Computational studies (e.g., frontier molecular orbital analysis) quantify these effects, guiding rational design of derivatives .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Key challenges include:

- Exothermic reactions : Fluorination steps require controlled addition of reagents (e.g., KF) to avoid thermal runaway .

- Purification bottlenecks : Recrystallization efficiency drops at larger scales; switch to continuous-flow chromatography or fractional distillation improves throughput .

- Catalyst recovery : Palladium catalysts in coupling reactions are costly; ligand design (e.g., Buchwald-Hartwig ligands) enhances recyclability .

Methodological Insights

Q. How can computational tools predict the compound’s physicochemical properties?

Tools like PubChem’s SMILES strings (e.g., C1=CC(=NC(=C1CO)C(F)(F)F)F) enable molecular dynamics simulations to estimate logP (lipophilicity), pKa, and solubility . Machine learning models trained on fluorinated pyridine datasets predict metabolic stability and toxicity, aiding preclinical development .

Q. What in vitro assays are suitable for evaluating bioactivity?

The compound’s fluorinated structure suggests potential kinase inhibition or anti-inflammatory activity. Standard assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC50 determination.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or A549), comparing EC50 values to chloro/bromo analogs .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LCMS quantification of parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.